molecular formula C4H5F3N4 B1432665 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine CAS No. 1547010-07-0

4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine

Cat. No.: B1432665
CAS No.: 1547010-07-0
M. Wt: 166.1 g/mol
InChI Key: JRLCOCIDNHEROZ-UHFFFAOYSA-N
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Description

4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine is a fluorinated triazole derivative. Triazoles are a class of heterocyclic compounds containing three nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methyl-5-(trifluoromethyl)-1H-pyrazole with hydrazine derivatives. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the synthesis is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it acts as a kinase inhibitor by binding to the active site of kinases, thereby blocking their activity. This inhibition can lead to the suppression of cancer cell proliferation. The compound’s trifluoromethyl group enhances its binding affinity and selectivity towards the target kinases .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-5-(trifluoromethyl)-1H-pyrazole
  • 4-Methyl-5-(trifluoromethyl)-1,2,3-triazole
  • 4-Methyl-5-(trifluoromethyl)-tetrazole

Uniqueness

4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine is unique due to its specific arrangement of nitrogen atoms in the triazole ring and the presence of both a methyl and a trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various applications .

Properties

IUPAC Name

4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3N4/c1-11-2(4(5,6)7)9-10-3(11)8/h1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLCOCIDNHEROZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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